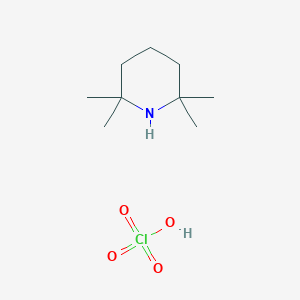
Perchloric acid;2,2,6,6-tetramethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;2,2,6,6-tetramethylpiperidine is a compound that combines perchloric acid, a strong acid, with 2,2,6,6-tetramethylpiperidine, a hindered secondary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the reaction of 2,2,6,6-tetramethylpiperidine with perchloric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2,2,6,6-tetramethylpiperidine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can react with allylic chlorides to form allylated tertiary amines via allylic amination.
Formation of Sulfenamide Compounds: It reacts with heterocyclic thiols in the presence of iodine as an oxidant.
Common Reagents and Conditions
Common reagents used in these reactions include oxone for oxidation, allylic chlorides for allylic amination, and iodine for the formation of sulfenamide compounds. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and sulfenamide compounds, each with specific applications in various fields.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylpiperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2,6,6-tetramethylpiperidine involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions that require a strong, non-nucleophilic base. Its unique structure allows it to participate in selective reactions, making it valuable in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethylpiperidine
- Pempidine
- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
Uniqueness
Compared to similar compounds, 2,2,6,6-tetramethylpiperidine is unique due to its high steric hindrance, which makes it an excellent hindered base. This property allows it to participate in selective reactions that other similar compounds may not be able to achieve .
Conclusion
Perchloric acid;2,2,6,6-tetramethylpiperidine is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties, preparation methods, and diverse applications make it a valuable compound in the field of chemistry and beyond.
Propriétés
Numéro CAS |
921931-22-8 |
|---|---|
Formule moléculaire |
C9H20ClNO4 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
perchloric acid;2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N.ClHO4/c1-8(2)6-5-7-9(3,4)10-8;2-1(3,4)5/h10H,5-7H2,1-4H3;(H,2,3,4,5) |
Clé InChI |
HENOEHUEDUITLF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1)(C)C)C.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


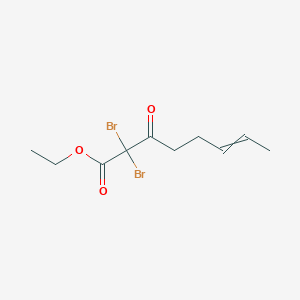
![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
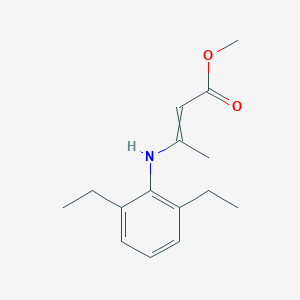
methanone](/img/structure/B12623973.png)
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
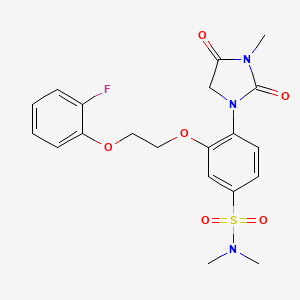


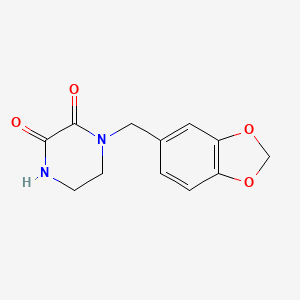


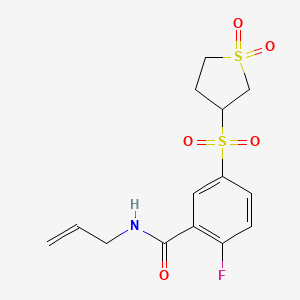
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)

